molecular formula C9H12BrNO B7951595 2-Bromo-4-propoxy-phenylamine

2-Bromo-4-propoxy-phenylamine

Cat. No.: B7951595
M. Wt: 230.10 g/mol
InChI Key: RNXHBKDRWZOHJR-UHFFFAOYSA-N
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Description

2-Bromo-4-propoxy-phenylamine is an organic compound with the molecular formula C9H12BrNO It is a derivative of phenylamine, where the phenyl ring is substituted with a bromine atom at the second position and a propoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-propoxy-phenylamine typically involves the bromination of 4-propoxy-phenylamine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the second position of the phenyl ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Substituted phenylamines with various nucleophiles.

Scientific Research Applications

2-Bromo-4-propoxy-phenylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly in the context of brominated aromatic compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-propoxy-phenylamine exerts its effects depends on its interaction with molecular targets. The bromine atom and the propoxy group can influence the compound’s binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

    2-Bromo-4-methoxy-phenylamine: Similar structure but with a methoxy group instead of a propoxy group.

    2-Bromo-4-ethoxy-phenylamine: Similar structure but with an ethoxy group instead of a propoxy group.

    2-Bromo-4-tert-butyl-phenylamine: Similar structure but with a tert-butyl group instead of a propoxy group.

Uniqueness: 2-Bromo-4-propoxy-phenylamine is unique due to the presence of the propoxy group, which can influence its reactivity and interaction with other molecules. The propoxy group provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

2-bromo-4-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXHBKDRWZOHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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